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Abstract

Nickel silicides, particularly Ni2Si and NiSi, are critical materials in the microelectronics industry,
primarily used for forming low-resistance contacts on silicon devices. Understanding their
theoretical and experimental properties is paramount for optimizing fabrication processes and
ensuring device reliability. This technical guide provides a comprehensive overview of the key
structural, electronic, thermodynamic, and mechanical properties of the orthorhombic Niz2Si and
NiSi phases. It summarizes quantitative data from both first-principles calculations and
experimental measurements, details the methodologies used for their characterization, and
presents logical workflows for their synthesis and analysis.

Structural and Electronic Properties

Both Ni2Si and NiSi crystallize in the orthorhombic crystal system (space group Pnma, No. 62),
a key factor in their epitaxial relationship with silicon substrates.[1][2] Their electronic structure
reveals a metallic nature, which is fundamental to their application as electrical contacts.[3]
First-principles calculations based on Density Functional Theory (DFT) are instrumental in
determining their precise atomic positions and understanding their electronic band structure.[1]
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Studies combining experimental techniques like Energy-Loss Near-Edge Structure (ELNES)
with DFT calculations have confirmed the metallic properties of both silicides.[3] The slight
differences in their electronic spectra arise from the coupling between Nickel d-states and
Silicon p and d-states in the unoccupied bands.[3] Of the two, Ni2Si exhibits a bond with a
stronger covalent character between Ni and Si atoms.[3]

ble 1: I hi | El :

Property NizSi (6-phase) NiSi
Crystal System Orthorhombic Orthorhombic
Space Group Pnma (No. 62) Pnma (No. 62)

, a=4.992-7.068,b=3.732- a=5.177-5.1818,b =3.325 -
Lattice Parameters (A)

5.004, c=7.061 - 3.722 3.334,c=5.616 - 5.619

Electronic Nature Metallic Metallic
Electrical Resistivity (uQ-cm) ~24-30 ~10.5-20

Note: The range in lattice parameters reflects values reported across different experimental
and computational studies.[1][2][4][5]

Thermodynamic Properties

The formation of nickel silicides from a thin nickel film on a silicon substrate is a sequential
process driven by thermal annealing. The nickel-rich NizSi phase forms first at lower
temperatures, typically around 200-350°C.[6] As the temperature increases to approximately
350-500°C, Ni2Si transforms into the monosilicide NiSi, which is the desired phase for most
contact applications due to its lower resistivity.

The stability of these phases is governed by their enthalpy of formation. NizSi has a very
favorable formation enthalpy, driving its initial nucleation.[7] Both computational and
experimental studies have quantified these values, which are crucial for thermodynamic
modeling of the silicidation process.

Table 2: Thermodynamic and Thermal Data
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Property NizSi (6-phase) NiSi
Typical Formation Temperature 200 - 350 °C 350 - 500 °C
Enthalpy of Formation (kJ/mol

-46 t0 -46.9 -42.4t0 -43.1
of atoms)
Enthalpy of Formation

-486 -447

(meV/atom)

Note: Enthalpy values are sourced from various calorimetric measurements and ab initio
calculations.[5][8][9][10]

Mechanical Properties

The mechanical integrity of silicide films is critical for device longevity. First-principles
calculations are often used to predict mechanical properties such as bulk modulus (B), shear
modulus (G), and Young's modulus (E). The ratio of shear modulus to bulk modulus (G/B)
provides an indication of a material's ductility or brittleness. Studies suggest that while many
nickel silicide compounds are ductile, NiSi is an exception.[11] Experimental techniques like
nanoindentation and in-situ tensile testing on nanowires are used for validation.[12][13]

Table 3: Mechanical Property Data

Property NizSi (6-phase) NiSi

] ) ] Varies with pressure; not
Varies with pressure; improves _
Bulk Modulus (B) (GPa) mechanically stable above 40
hardness under pressure.

GPa.
Shear Modulus (G) (GPa) Varies with pressure. Varies with pressure.
Young's Modulus (E) (GPa) ~60.6 (for nanowires) Varies with pressure.
G/B Ratio (Ductility) Ductile Brittle

Note: Mechanical properties, especially under pressure, are primarily derived from

computational studies.[11][13]
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Experimental and Computational Protocols
Synthesis and Phase Formation

Nickel silicide thin films are typically synthesized via the solid-state reaction of a nickel film
deposited onto a silicon substrate.

e Deposition: A thin film of nickel (e.g., 10-100 nm) is deposited on a clean Si substrate using
techniques like magnetron sputtering or physical vapor deposition (PVD).[14]

e Annealing: The sample is subjected to Rapid Thermal Annealing (RTA) in a controlled
atmosphere (e.g., N2). In-situ monitoring techniques may be used to track the reaction.[6]

o Phase Progression: As the temperature ramps up, phases form sequentially. Ni=Si appears
first, followed by the transformation to NiSi at higher temperatures.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the primary non-destructive technique for phase identification.

e Instrument Setup: A diffractometer with a known X-ray source (e.g., Cu Ka or Co Ka) is used.
[15][16]

e Scan: The sample is scanned over a range of 20 angles.

e Analysis: The resulting diffraction peaks are compared to standard patterns from databases
(e.g., JCPDS PDF# 00-003-0943 for 8-Ni2Si) to identify the crystalline phases present.[2]
The peak positions can also be used to calculate lattice parameters.

Electrical Characterization: Four-Point Probe

This method is standard for measuring the sheet resistance and calculating the resistivity of the
silicide film.

e Probe Setup: Four equally spaced, collinear probes are brought into contact with the film
surface.[15][17]

o Measurement: A constant current (1) is passed through the outer two probes, and the voltage
drop (V) is measured across the inner two probes.
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» Calculation: The sheet resistance (Rs) is calculated as Rs = (11/In2) * (V/I) for a thin film. The
resistivity (p) is then found by multiplying the sheet resistance by the film thickness (p = Rs *
t). Geometric correction factors may be necessary.[18]

Computational Protocol: Density Functional Theory
(DFT)

DFT calculations provide theoretical insight into the material properties.

Code: A DFT code such as WIENZ2k or VASP is used.[1]

o Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-
Ernzerhof (PBE) functional, is commonly employed for exchange-correlation energy.[1]

o Methodology: An all-electron method like the Full-Potential Linearized Augmented Plane-
Wave (FP-LAPW) method is used.[1]

 Inputs: Experimental lattice parameters are used as a starting point. Internal atomic
coordinates are then relaxed by minimizing the total energy of the system.

o Outputs: Ground-state energy, electronic band structure, density of states, and elastic
constants can be calculated from the optimized structure.

Visualized Workflows and Relationships
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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